molecular formula C23H19ClN2 B11484567 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbenzyl)-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbenzyl)-1H-benzimidazole

Cat. No.: B11484567
M. Wt: 358.9 g/mol
InChI Key: RMKSCZZEGMQMCA-SDNWHVSQSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • **2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions and has shown promising bioactivity in preliminary studies.

Properties

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(3-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H19ClN2/c1-17-5-4-6-19(15-17)16-26-22-8-3-2-7-21(22)25-23(26)14-11-18-9-12-20(24)13-10-18/h2-15H,16H2,1H3/b14-11+

InChI Key

RMKSCZZEGMQMCA-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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